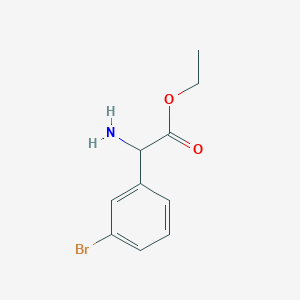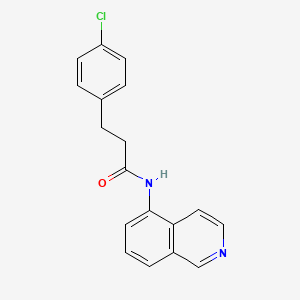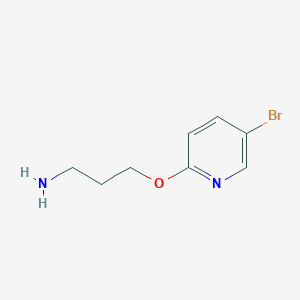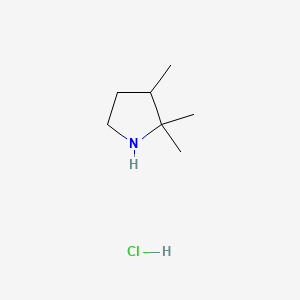![molecular formula C17H14ClN3O B13580596 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline is a synthetic organic compound belonging to the quinoline family. This compound is characterized by a quinoline core substituted with a chloro group at the 7th position and a hydrazinyl group at the 4th position, which is further modified by a 4-methoxybenzylidene moiety. It has garnered interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline typically involves a multi-step process:
-
Starting Material Preparation: : The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through the chlorination of quinoline using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Formation of Hydrazinyl Intermediate: : The 7-chloroquinoline is then reacted with hydrazine hydrate to form 7-chloro-4-hydrazinylquinoline. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Condensation Reaction: : The final step involves the condensation of 7-chloro-4-hydrazinylquinoline with 4-methoxybenzaldehyde. This reaction is typically performed in the presence of an acid catalyst, such as acetic acid, under reflux conditions to yield this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction of the compound can yield hydrazine derivatives or amines, depending on the conditions and reagents used.
Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential antimicrobial, antimalarial, and anticancer activities. Studies have indicated that derivatives of this compound can inhibit the growth of various pathogens and cancer cells, making it a candidate for drug development .
Industry
In the industrial sector, this compound and its derivatives are explored for use in the development of new materials with specific properties, such as fluorescence or conductivity, which can be applied in electronics and photonics.
作用机制
The mechanism of action of 7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline involves its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
相似化合物的比较
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial activity.
4-methoxybenzylidene derivatives: Various derivatives with different biological activities.
Hydrazinylquinoline derivatives: Compounds with potential antimicrobial and anticancer properties.
Uniqueness
7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for modification make it a versatile compound in research and industry.
属性
分子式 |
C17H14ClN3O |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
7-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-5-2-12(3-6-14)11-20-21-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-11H,1H3,(H,19,21)/b20-11+ |
InChI 键 |
UPRMZZHVZXIXIG-RGVLZGJSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC2=C3C=CC(=CC3=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
aminedihydrochloride](/img/structure/B13580530.png)
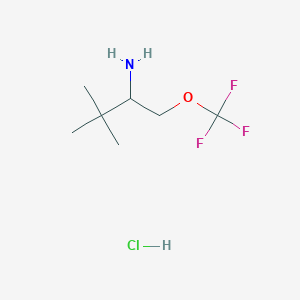
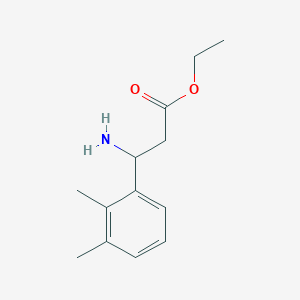
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)

![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)
